

# The Novelty of FT836 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

FT836 is a multiplexed-engineered, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy candidate developed by Fate Therapeutics, currently under investigation for the treatment of advanced solid tumors.[1] This guide provides an in-depth technical overview of FT836, focusing on its novel mechanisms of action, preclinical data, and the design of its ongoing clinical evaluation. FT836 represents a significant advancement in the field of cellular immunotherapy, leveraging induced pluripotent stem cell (iPSC) technology to create a standardized, readily available therapeutic with a multi-pronged approach to overcoming key challenges in treating solid tumors.

# Core Technology: Targeting MICA/B with a Novel CAR Design

The primary target of FT836 is the major histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB). These stress-induced ligands are frequently overexpressed on a wide range of solid tumors, with limited expression on healthy tissues, making them an attractive target for cancer immunotherapy.[2]

A common mechanism of tumor immune evasion involves the proteolytic shedding of the ectodomains of MICA and MICB, rendering them unrecognizable by native immune cells



expressing the NKG2D receptor.[2] FT836 is engineered with a novel CAR that specifically targets the membrane-proximal α3 domain of MICA/B.[2][3] This unique binding site is resistant to proteolytic cleavage, thereby preventing the shedding of MICA/B from the tumor cell surface and ensuring robust and sustained recognition by the CAR T-cells.[2][3]

# Signaling Pathway: FT836 Engagement with MICA/B-Expressing Tumor Cells



Click to download full resolution via product page

Caption: FT836 CAR binding to the MICA/B  $\alpha$ 3 domain on tumor cells.

# "Sword & Shield" Technology: Overcoming Host Rejection



A significant hurdle for allogeneic, or "off-the-shelf," cell therapies is the risk of rejection by the host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield" technology, a suite of genetic modifications designed to enable the persistence and function of the CAR T-cells without the need for patient lymphodepleting chemotherapy.[2][3]

The key components of this technology include:

- Allo-defense Receptor (ADR): A 4-1BB-targeted CAR that enables FT836 to recognize and eliminate alloreactive host immune cells.[3]
- CD58 Knockout: The deletion of CD58, a critical adhesion molecule, prevents its interaction with CD2 on host T-cells, thereby evading recognition and subsequent rejection.[3]

# Logical Relationship: FT836 "Sword & Shield" Mechanism



Click to download full resolution via product page

Caption: "Sword & Shield" technology for evading host immune rejection.



# Multiplexed Engineering for Enhanced Anti-Tumor Function

Beyond its core targeting and defense mechanisms, FT836 is further engineered with several features to enhance its efficacy in the solid tumor microenvironment:

- TGFβ-signal Redirection Receptor: Converts the immunosuppressive signals of TGFβ into a T-cell activating signal.
- High-affinity, Non-cleavable CD16a (hnCD16): Enables antibody-dependent cellular cytotoxicity (ADCC) in combination with monoclonal antibodies.
- CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.
- CD38 and T-cell Receptor Alpha Knockout: Reduces fratricide and prevents graft-versushost disease, respectively.

## **Preclinical Data Summary**

Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual meeting demonstrated that FT836 exhibits potent and durable anti-tumor activity across a broad range of solid tumor types in both in vitro and in vivo models.[2][3] A key finding from these studies is the sustained functional persistence of FT836 even in the presence of alloreactive T-cells, highlighting the potential for this therapy to be effective without conditioning chemotherapy.[2][3]

## **Illustrative Preclinical Data Tables**

Specific quantitative data from Fate Therapeutics' preclinical studies are not publicly available. The following tables are illustrative based on the qualitative descriptions of "potent" and "durable" anti-tumor activity.

Table 1: Illustrative In Vitro Cytotoxicity of FT836 against MICA/B-Positive Tumor Cell Lines



| Tumor Cell Line               | MICA/B Expression | Effector:Target<br>Ratio | % Lysis<br>(Illustrative) |
|-------------------------------|-------------------|--------------------------|---------------------------|
| Pancreatic Cancer             | High              | 10:1                     | > 80%                     |
| Non-Small Cell Lung<br>Cancer | Medium            | 10:1                     | > 60%                     |
| Colorectal Cancer             | Low               | 10:1                     | > 40%                     |
| MICA/B Negative<br>Control    | Negative          | 10:1                     | < 5%                      |

Table 2: Illustrative In Vivo Anti-Tumor Efficacy of FT836 in a Xenograft Model

| Treatment Group    | Dosing Regimen | Tumor Growth<br>Inhibition<br>(Illustrative) | Survival Benefit<br>(Illustrative) |
|--------------------|----------------|----------------------------------------------|------------------------------------|
| Vehicle Control    | Weekly         | 0%                                           | -                                  |
| FT836 Monotherapy  | Single Dose    | > 70%                                        | Significant                        |
| FT836 + Paclitaxel | Combination    | > 90%                                        | Synergistic                        |
| FT836 + Cetuximab  | Combination    | > 85%                                        | Synergistic                        |

## **Experimental Protocols**

The following are representative protocols for key experiments used in the preclinical evaluation of CAR T-cell therapies. The exact protocols used by Fate Therapeutics for FT836 are proprietary and not publicly available.

## **In Vitro Cytotoxicity Assay**

- Cell Preparation:
  - Target tumor cells (MICA/B-positive and negative controls) are harvested and plated in 96well plates at a density of 1 x 10<sup>4</sup> cells per well.



FT836 effector cells are thawed, washed, and resuspended in appropriate T-cell media.

#### Co-culture:

- FT836 cells are added to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
- The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

#### · Cytotoxicity Measurement:

- Cell viability is assessed using a standard method such as a lactate dehydrogenase (LDH)
  release assay or a luminescence-based cytotoxicity assay.
- Percent specific lysis is calculated relative to control wells containing only target cells (spontaneous lysis) and target cells treated with a lysis buffer (maximum lysis).

### In Vivo Xenograft Tumor Model

#### Animal Model:

 Immunodeficient mice (e.g., NSG or NOG mice) are used to prevent rejection of human cells.

#### • Tumor Implantation:

- Human tumor cells expressing MICA/B are subcutaneously implanted into the flank of the mice.
- Tumors are allowed to establish and reach a predetermined size (e.g., 100-150 mm³).

#### · Treatment Administration:

- Mice are randomized into treatment groups (e.g., vehicle control, FT836 monotherapy, FT836 in combination with other agents).
- FT836 is administered intravenously at a specified dose.



- Efficacy Assessment:
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  - Animal survival is monitored and recorded.
  - At the end of the study, tumors and other tissues may be harvested for further analysis (e.g., immunohistochemistry to assess FT836 infiltration).

## **Experimental Workflow: Preclinical Evaluation of FT836**



Click to download full resolution via product page

Caption: A generalized workflow for the preclinical development of FT836.



## **Clinical Development**

FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial (NCT07216105) for the treatment of advanced solid tumors. The primary objectives of the study are to assess the safety and tolerability of FT836 and to determine the recommended Phase 2 dose. The trial is designed to evaluate FT836 as a monotherapy and in combination with standard-of-care agents, including paclitaxel, cetuximab, and trastuzumab.[1]

### Conclusion

FT836 represents a novel and promising approach to allogeneic CAR T-cell therapy for solid tumors. Its unique targeting of the  $\alpha 3$  domain of MICA/B, combined with the innovative "Sword & Shield" technology and other advanced engineering features, has the potential to overcome several critical limitations of current cellular immunotherapies. The ongoing Phase 1 clinical trial will provide valuable insights into the safety and efficacy of this innovative therapeutic candidate. The preclinical data, though qualitatively described, suggest a potent anti-tumor activity and a favorable safety profile, positioning FT836 as a potentially transformative treatment for patients with advanced solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fate Therapeutics Announces FDA Clearance for FT536, a First-in-class MICA/B-targeted CAR NK Cell Product Candidate for the Treatment of Solid Tumors [drug-dev.com]
- 2. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 3. fatetherapeutics.com [fatetherapeutics.com]
- To cite this document: BenchChem. [The Novelty of FT836 in Oncology: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#investigating-the-novelty-of-ft836-in-oncology]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com